Methyl trans-4-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclohexane-1-carboxylate
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Overview
Description
Methyl trans-4-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclohexane-1-carboxylate is a chemical compound with the molecular formula C13H21F2NO4 and a molecular weight of 293.31 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with a methyl ester, a tert-butoxycarbonyl (Boc) protected amino group, and two fluorine atoms. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl trans-4-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclohexane-1-carboxylate typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of trans-4-amino-3,3-difluorocyclohexane-1-carboxylic acid.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is then esterified using methanol and a suitable catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl trans-4-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The compound can undergo reduction reactions to modify the functional groups present on the cyclohexane ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products with different substituents replacing the fluorine atoms.
Hydrolysis: Trans-4-amino-3,3-difluorocyclohexane-1-carboxylic acid and tert-butyl alcohol.
Reduction: Reduced derivatives of the original compound.
Scientific Research Applications
Methyl trans-4-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclohexane-1-carboxylate has several scientific research applications :
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of fluorinated compounds and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl trans-4-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclohexane-1-carboxylate involves its interaction with specific molecular targets . The Boc-protected amino group can be deprotected to reveal a free amine, which can then interact with enzymes or receptors. The fluorine atoms enhance the compound’s stability and binding affinity to its targets, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Methyl trans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate: Lacks the fluorine atoms, resulting in different chemical properties.
Methyl trans-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylate: Contains only one fluorine atom, affecting its reactivity and stability.
Uniqueness
Methyl trans-4-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclohexane-1-carboxylate is unique due to the presence of two fluorine atoms, which significantly influence its chemical behavior and interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H21F2NO4 |
---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
methyl (1R,4R)-3,3-difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(18)16-9-6-5-8(10(17)19-4)7-13(9,14)15/h8-9H,5-7H2,1-4H3,(H,16,18)/t8-,9-/m1/s1 |
InChI Key |
FDBZOKVGGVDJCB-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](CC1(F)F)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1(F)F)C(=O)OC |
Origin of Product |
United States |
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